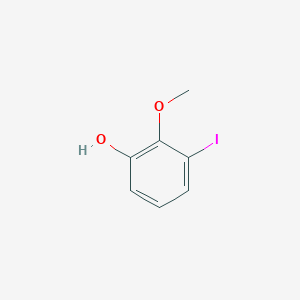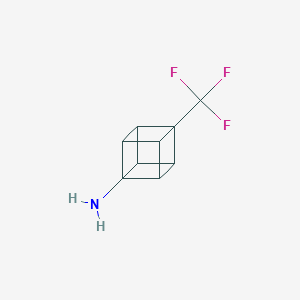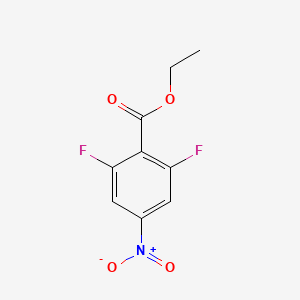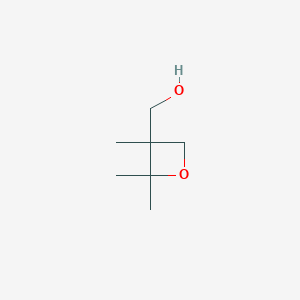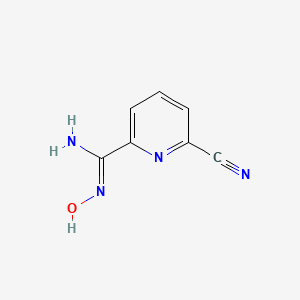
6-Cyano-N-hydroxypicolinimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyano-N-hydroxypicolinimidamide is a chemical compound with the molecular formula C6H7N3O It is known for its unique structure, which includes a cyano group and a hydroxyl group attached to a picolinimidamide core
Méthodes De Préparation
The synthesis of 6-Cyano-N-hydroxypicolinimidamide typically involves the reaction of 2-pyridinecarbonitrile with hydroxylamine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in ethanol under reflux conditions for several hours. The resulting product is then purified through filtration and washing with water and dichloromethane .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
6-Cyano-N-hydroxypicolinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like acyl chlorides. Major products formed from these reactions include oxadiazole derivatives, amines, and substituted picolinimidamides .
Applications De Recherche Scientifique
6-Cyano-N-hydroxypicolinimidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds, including oxadiazoles and pyridines.
Mécanisme D'action
The mechanism of action of 6-Cyano-N-hydroxypicolinimidamide involves its interaction with nucleic acids, particularly G-quadruplex structures in DNA. The compound binds to these structures, stabilizing them and preventing the replication of cancer cells. This stabilization is achieved through hydrogen bonding and π-π stacking interactions with the guanine bases in the G-quadruplex .
Comparaison Avec Des Composés Similaires
Similar compounds to 6-Cyano-N-hydroxypicolinimidamide include other cyanoacetamide derivatives and hydroxypicolinimidamides. These compounds share similar structural features but differ in their functional groups and reactivity. For example:
N-Hydroxypicolinimidamide: Lacks the cyano group but retains the hydroxyl and picolinimidamide core.
Cyanoacetamide derivatives: Include various substituted cyanoacetamides with different aryl or heteryl groups.
This compound is unique due to its combination of a cyano group and a hydroxyl group, which imparts distinct reactivity and binding properties compared to its analogs.
Propriétés
Formule moléculaire |
C7H6N4O |
|---|---|
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
6-cyano-N'-hydroxypyridine-2-carboximidamide |
InChI |
InChI=1S/C7H6N4O/c8-4-5-2-1-3-6(10-5)7(9)11-12/h1-3,12H,(H2,9,11) |
Clé InChI |
SDSVDDXLHGRKPA-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=NC(=C1)/C(=N/O)/N)C#N |
SMILES canonique |
C1=CC(=NC(=C1)C(=NO)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


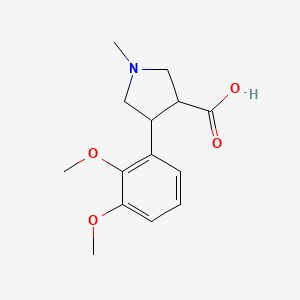

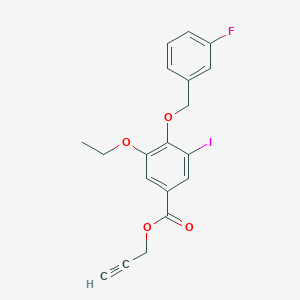
![7-Nitrothieno[3,2-b]pyridine](/img/structure/B13024246.png)
![7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile](/img/structure/B13024247.png)

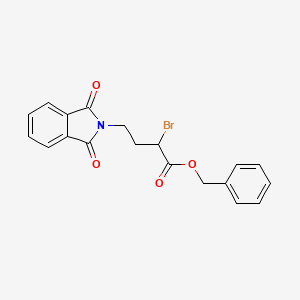
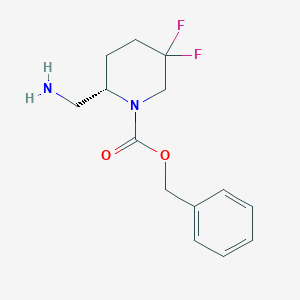
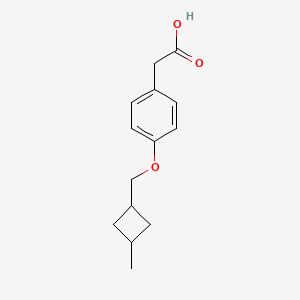
![methyl 3-[(3S)-7-bromo-2-(2-oxopropylimino)-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepin-3-yl]propanoate](/img/structure/B13024271.png)
